Cas no 1028320-34-4 (9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester)

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester structure
1028320-34-4 structure
Product Name:9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
CAS No:1028320-34-4
MF:C14H21NO3
MW:251.321444272995
MDL:MFCD30474726
CID:1006797
PubChem ID:91757354
Update Time:2025-06-27

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
    • SCHEMBL18053975
    • 1028320-34-4
    • TERT-BUTYL 4-OXO-9-AZADISPIRO[2.1.2?.3(3)]DECANE-9-CARBOXYLATE
    • W19662
    • AS-73589
    • tert-butyl 4-oxo-9-azadispiro[2.1.25.33]decane-9-carboxylate
    • AKOS037647416
    • MDL: MFCD30474726
    • Inchi: 1S/C14H21NO3/c1-12(2,3)18-11(17)15-8-13(4-5-13)10(16)14(9-15)6-7-14/h4-9H2,1-3H3
    • InChI Key: RSOXVBNWRSTZPL-UHFFFAOYSA-N
    • SMILES: O=C1C2(CN(C(=O)OC(C)(C)C)CC31CC3)CC2

Computed Properties

  • Exact Mass: 251.15214353g/mol
  • Monoisotopic Mass: 251.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.6Ų

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester

Introduction to 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester and Its Significance in Modern Chemical Research

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester, identified by the CAS number 1028320-34-4, represents a fascinating compound in the realm of organic chemistry and pharmaceutical innovation. This compound belongs to the spirocyclic family, characterized by its unique structural framework that integrates two or more rings sharing a common atom. The presence of nitrogen in its structure introduces a layer of complexity, making it a subject of intense interest for researchers exploring novel molecular architectures.

The chemical structure of 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester is distinguished by its spirocyclic core, which consists of a nitrogen-containing heterocycle linked to a decane backbone. The ester functionality at the 9-position and the oxo group at the 4-position contribute to its distinct reactivity and potential biological activity. This intricate arrangement not only makes it a valuable scaffold for drug discovery but also opens avenues for exploring its synthetic utility in constructing more complex molecules.

In recent years, spirocyclic compounds have garnered significant attention due to their diverse pharmacological properties and structural rigidity, which often enhance binding affinity and metabolic stability. The nitrogen atom in 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester serves as a key pharmacophore, enabling interactions with biological targets such as enzymes and receptors. This has prompted researchers to investigate its potential as a lead compound in developing treatments for various diseases.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. The spirocyclic core provides a stable platform for further derivatization, allowing chemists to introduce additional functional groups or modify existing ones to tailor specific biological activities. For instance, modifications at the nitrogen or ester positions can alter the compound's solubility, bioavailability, and target specificity.

Recent studies have highlighted the importance of 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester in the development of novel therapeutic agents. Researchers have demonstrated its efficacy in preclinical models as an inhibitor of certain kinases and proteases implicated in cancer progression. The compound's ability to disrupt key signaling pathways has made it a promising candidate for further investigation in oncology research.

The synthesis of 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester presents both challenges and opportunities for synthetic chemists. The spirocyclic framework requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have enabled more efficient production routes, making it feasible to explore larger libraries of derivatives.

The pharmaceutical industry has taken notice of the potential of 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester, leading to increased investment in related research programs. Collaborative efforts between academia and industry are yielding innovative approaches to optimize its pharmacokinetic properties and therapeutic potential.

Beyond its applications in drug development, this compound has found utility in materials science and agrochemical research due to its unique structural features. Its stability under various conditions makes it a suitable candidate for designing advanced polymers or specialty chemicals with tailored properties.

The future prospects for 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester are bright, with ongoing research uncovering new applications and refining synthetic methodologies. As our understanding of its biological activities grows, so does the potential for translating these findings into tangible benefits for human health and industrial applications.

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